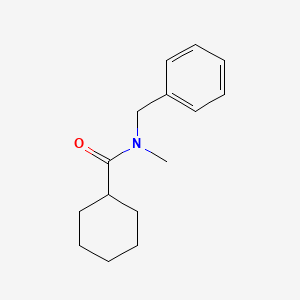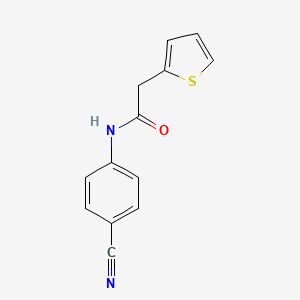![molecular formula C15H11ClN2O B7580557 2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
2-chloro-N-[4-(cyanomethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(cyanomethyl)phenyl]benzamide, commonly known as CCMPB, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. CCMPB is a member of the benzamide family and is known for its unique properties that make it suitable for use in various fields of research.
Wirkmechanismus
The mechanism of action of CCMPB involves its binding to the dopamine D3 receptor. CCMPB has been shown to have a high affinity for the dopamine D3 receptor, which results in the inhibition of dopamine signaling. This inhibition can have various effects on the brain and can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCMPB are primarily related to its interaction with the dopamine D3 receptor. CCMPB has been shown to reduce dopamine release in the brain, which can result in various effects such as decreased motor activity and reduced reward-seeking behavior. CCMPB has also been shown to have anxiolytic effects, which can potentially be used to treat anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CCMPB is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of CCMPB is its relatively low solubility in water. This can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are various future directions for research involving CCMPB. One potential direction is the development of CCMPB-based therapeutics for the treatment of neurological disorders. Another potential direction is the use of CCMPB as a tool for studying the role of the dopamine D3 receptor in various brain functions. Additionally, the synthesis of CCMPB analogs with improved solubility and selectivity could lead to further advancements in the field of neuroscience research.
Synthesemethoden
The synthesis of CCMPB involves the reaction of 4-(cyanomethyl)benzonitrile with 2-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of CCMPB as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CCMPB has been extensively studied for its potential applications in scientific research. One of the primary applications of CCMPB is in the field of neuroscience. CCMPB has been shown to be a potent and selective inhibitor of the dopamine D3 receptor. This makes it a potential therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHJOGTZHBISLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)










![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)

